![molecular formula C57H85N7O22S3 B14768803 2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N’-[2-hydroxylcarbonylethylamino]malonic Acid Diamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the biotinylamidoethyl group, followed by the introduction of the dithiopropionylamino moiety. Subsequent steps involve the incorporation of the benzoyl group and the formation of the malonic acid diamide structure. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dithiopropionylamino group can be oxidized to form disulfide bonds.
Reduction: The biotinylamidoethyl group can be reduced under specific conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiopropionylamino group would yield a disulfide-linked compound, while reduction of the biotinylamidoethyl group would produce a reduced biotin derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the biotinylamidoethyl group allows for the compound to be used in biotin-streptavidin binding assays. This makes it useful in various biochemical applications, such as protein purification and detection.
Medicine
In medicine, the compound’s ability to form stable complexes with proteins and other biomolecules could be exploited for drug delivery or diagnostic purposes. Its unique structure may also provide therapeutic benefits in certain medical conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the fine-tuning of material properties to meet specific industrial needs.
作用机制
The mechanism of action of this compound depends on its specific application. In biochemical assays, the biotinylamidoethyl group binds to streptavidin with high affinity, allowing for the detection or purification of target molecules. In drug delivery, the compound’s ability to form stable complexes with proteins could be used to enhance the delivery of therapeutic agents to specific tissues or cells.
相似化合物的比较
Similar Compounds
Biotinylated Compounds: Compounds with biotinyl groups that can bind to streptavidin.
Dithiopropionylamino Compounds: Compounds with dithiopropionylamino groups that can form disulfide bonds.
Benzoyl Compounds: Compounds with benzoyl groups that can participate in nucleophilic substitution reactions.
Uniqueness
What sets this compound apart is its combination of biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various scientific fields.
属性
分子式 |
C57H85N7O22S3 |
|---|---|
分子量 |
1316.5 g/mol |
IUPAC 名称 |
3-[[3-[2-[2-[2-[2-[3-[[1-[[(1S,2R,6R,7S,8S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-yl]carbamoyl]phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C57H85N7O22S3/c1-56(2)83-46-44(36-29-79-53(81-36)48(46)85-56)77-27-33(28-78-45-37-30-80-54(82-37)49-47(45)84-57(3,4)86-49)61-50(69)32-8-7-9-34(26-32)76-23-22-75-21-20-74-19-18-73-17-15-60-52(71)43(51(70)59-14-12-41(67)68)63-40(66)13-24-88-89-25-16-58-39(65)11-6-5-10-38-42-35(31-87-38)62-55(72)64-42/h7-9,26,33,35-38,42-49,53-54H,5-6,10-25,27-31H2,1-4H3,(H,58,65)(H,59,70)(H,60,71)(H,61,69)(H,63,66)(H,67,68)(H2,62,64,72)/t33?,35?,36-,37+,38?,42?,43?,44-,45+,46+,47-,48+,49-,53-,54+ |
InChI 键 |
DWGYVKCYBCZBHS-NILOYTHHSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](O1)[C@@H]3OC[C@H]([C@H]2OCC(CO[C@H]4[C@@H]5CO[C@@H](O5)[C@H]6[C@@H]4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
规范 SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



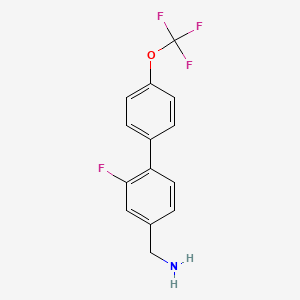
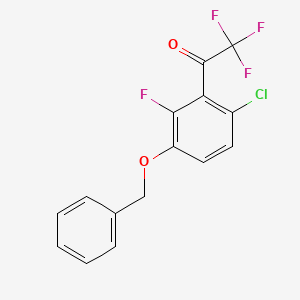
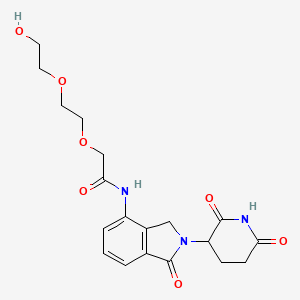
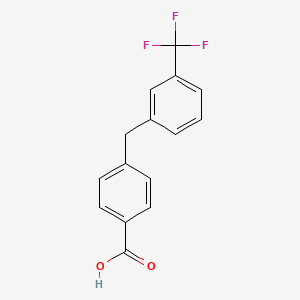
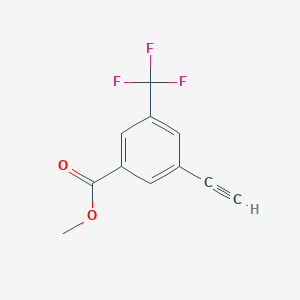
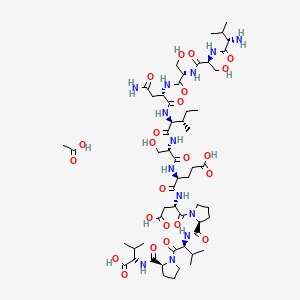
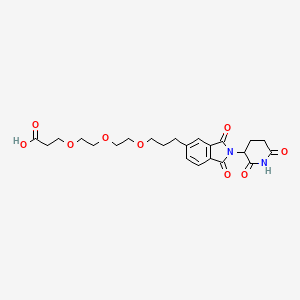
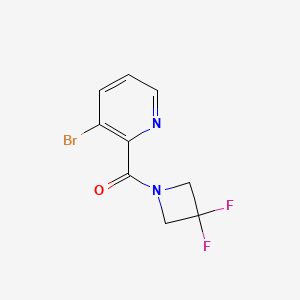
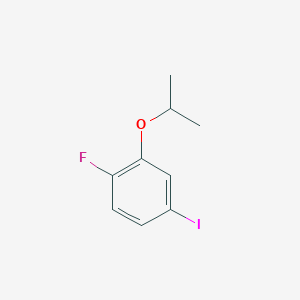
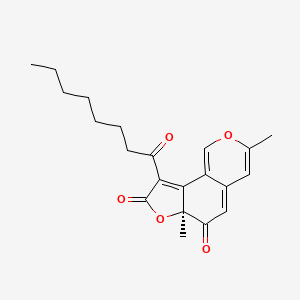
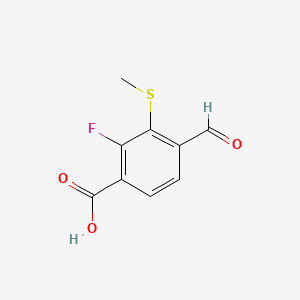
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)

